molecular formula C9H11BrO3 B1606720 1-Bromo-2,4,5-trimethoxybenzene CAS No. 20129-11-7

1-Bromo-2,4,5-trimethoxybenzene

Cat. No. B1606720
CAS RN: 20129-11-7
M. Wt: 247.09 g/mol
InChI Key: SFEPXIIFUHNCDO-UHFFFAOYSA-N
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Description

1-Bromo-2,4,5-trimethoxybenzene is a chemical compound with the molecular formula C9H11BrO3 . It has a molecular weight of 247.09 and is a solid in its physical form .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,4,5-trimethoxybenzene consists of a benzene ring substituted with one bromo group and three methoxy groups . The InChI code for this compound is 1S/C9H11BrO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

1-Bromo-2,4,5-trimethoxybenzene has a molecular weight of 247.09 g/mol . It has an XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are 245.98916 g/mol . The topological polar surface area is 27.7 Ų .

Scientific Research Applications

    Chemical Synthesis

    • 1-Bromo-2,4,5-trimethoxybenzene is an important raw material and intermediate used in organic synthesis .
    • It’s used in the synthesis of various other chemicals, including 2-bromo-1,3,5-trimethoxybenzene and 5-Bromo-1,2,3-trimethoxybenzene .

    Analytical Chemistry

    • 1,3,5-trimethoxybenzene, a derivative of 1-Bromo-2,4,5-trimethoxybenzene, has been used as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems .
    • The method involves the reaction of these substances with 1,3,5-trimethoxybenzene to form halogenated derivatives, which can then be quantified .

    Water Treatment Research

    • 1,3,5-trimethoxybenzene has been used as a new quencher for preserving redox-labile disinfection byproducts and for quantifying free chlorine and free bromine .
    • This method could be useful in water treatment research, where accurate quantification of these substances is important .

    Pharmaceuticals

    • 5-Bromo-1,2,3-trimethoxybenzene, a derivative of 1-Bromo-2,4,5-trimethoxybenzene, is used as an important raw material and intermediate in the synthesis of pharmaceuticals .

    Agrochemicals

    • 5-Bromo-1,2,3-trimethoxybenzene is also used in the production of agrochemicals .

    Dyestuff

    • This compound is used in the production of dyestuff .

Safety And Hazards

When handling 1-Bromo-2,4,5-trimethoxybenzene, it’s recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation. It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-bromo-2,4,5-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEPXIIFUHNCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301452
Record name 1-bromo-2,4,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4,5-trimethoxybenzene

CAS RN

20129-11-7
Record name 20129-11-7
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Record name 1-bromo-2,4,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,4,5-trimethoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
Y Slutskyy, WT Jewell, CG Lucero - Tetrahedron letters, 2013 - Elsevier
The syntheses of (−)-Tatarinoid A, (±)-Tatarinoid B, and (−)-Tatarinoid C in one to three steps are described herein. (−)-Tatarinoid A and (−)-Tatarinoid C are both constructed in three …
Number of citations: 10 www.sciencedirect.com
O Inozemteva, CG Lucero - Current organic synthesis, 2017 - ingentaconnect.com
Background: (-)-Tatarinoids A, B, and C are 3 of 19 compounds that have been isolated from the rhizome of the plant Acorus tatarinowii. Used in Chinese medicine, Acorus tatarinowii …
Number of citations: 1 www.ingentaconnect.com
S Ntsimango, KJ Ngwira, ML Bode… - Beilstein Journal of …, 2021 - beilstein-journals.org
Readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes were exposed to UV radiation affording phenanthridines. The scope and limitations of this novel reaction were explored. …
Number of citations: 6 www.beilstein-journals.org
S Ntsimango - wiredspace.wits.ac.za
The work detailed in this thesis can be broadly divided into two parts. The first part was concerned with investigating the scope and limitation of a novel light-mediated C–N aromatic ring-…
Number of citations: 2 wiredspace.wits.ac.za
MM Johnson - 2011 - core.ac.uk
Xanthones are a class of secondary metabolites widely found in many natural organisms. Their diverse pharmacological activities have elicited much interest, particularly in their …
Number of citations: 3 core.ac.uk
R Li, ZJ Wang, L Wang, BC Ma, S Ghasimi, H Lu… - Acs …, 2016 - ACS Publications
Pure organic, heterogeneous, metal-free, and visible light-active photocatalysts offer a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. …
Number of citations: 147 pubs.acs.org
Z Fu, Z Li, Y Song, R Yang, Y Liu… - The Journal of Organic …, 2016 - ACS Publications
Simple strategies for decarboxylative functionalizations of electron-deficient benzoic acids via using Cu(I) as promoter and electron-rich ones by employing Pd(II) as catalyst under …
Number of citations: 74 pubs.acs.org
YR Liao, PC Kuo, JW Liang, YC Shen… - International journal of …, 2012 - mdpi.com
A naturally occurring enynyl-benzenoid, benzocamphorin F (1), from the edible fungus Taiwanofungus camphoratus (Antrodia camphorata) was characterized by comprehensive …
Number of citations: 9 www.mdpi.com
CB De Koning - 1987 - open.uct.ac.za
The synthesis of the naphthalene core of the ansamycin antibiotics, 8-acetyl-3-acetylamino-5,7-dihydroxy-1,4-naphthoquinone from benzoquinone by means of simple reactions …
Number of citations: 3 open.uct.ac.za
T Ogata, Y Sugiyama, S Ito, K Nakano, E Torii… - Tetrahedron, 2013 - Elsevier
The first total synthesis of (±)-lantalucratins A and B is described. Introduction of an alkyl side chain at the 6-position was proceeded by directed ortho-lithiation and subsequent …
Number of citations: 9 www.sciencedirect.com

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